Fmoc-PNA-G(Bhoc)-OH (CAS Number: 186046-83-3) is a building block used in the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic molecules with a backbone similar to DNA but replaced with N-substituted glycine units. This modification makes PNA highly resistant to enzymatic degradation and allows for specific binding to complementary DNA or RNA sequences [].
Fmoc-PNA-G(Bhoc)-OH contains two important functional groups: Fmoc (Fluorenylmethoxycarbonyl) and Boc (tert-Butyloxycarbonyl). These are protecting groups that are used to control the reactivity of different parts of the molecule during PNA synthesis. Fmoc protects the amine group (NH2) at the N-terminus of the glycine unit, while Boc protects the guanine nucleobase (G) [].
The selective removal of these protecting groups allows for the controlled addition of other PNA monomers in a specific sequence. Fmoc can be cleaved under mild basic conditions, while Boc requires stronger acidic conditions. This orthogonal cleavage strategy allows for the stepwise assembly of PNA molecules with defined sequences [].
Fmoc-PNA-G(Bhoc)-OH is a valuable tool for researchers studying various biological processes. Here are some specific applications:
PNAs can be designed to bind complementary mRNA sequences, effectively blocking their translation into proteins. This approach holds promise for developing novel therapeutic strategies for various diseases [].
PNA probes can be used for highly specific detection of DNA or RNA targets. Their stability and resistance to degradation make them valuable tools in diagnostics [].
PNAs can be used to study gene expression by targeting specific DNA sequences and modulating their accessibility to transcription factors [].
Fmoc-pna-g(bhoc)-oh, also known as 9-fluorenylmethyloxycarbonyl peptide nucleic acid with a guanine base analogue protected by benzhydryloxycarbonyl, is a specialized monomer used in the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic polymers that mimic the structure of DNA and RNA, featuring a backbone composed of N-(2-aminoethyl)glycine. This compound is particularly noted for its ability to form stable duplexes with complementary nucleic acid sequences through hydrogen bonding, following Watson-Crick or Hoogsteen pairing rules. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group during synthesis, while the Bhoc (benzhydryloxycarbonyl) group protects the exocyclic amino groups of the nucleobases, enhancing solubility and stability during the synthesis process .
These steps are repeated in cycles until the desired PNA oligomer is formed. The Bhoc group can be cleaved under mild acidic conditions, allowing for straightforward final deprotection and cleavage from the solid support .
Fmoc-pna-g(bhoc)-oh exhibits significant biological activity due to its ability to hybridize with complementary DNA or RNA sequences. This property makes it useful as a hybridization probe or antisense agent, allowing for targeted binding to specific nucleic acid sequences. The non-ionic nature of PNAs prevents electrostatic repulsion, contributing to high thermal stability and resistance to enzymatic degradation, making them promising candidates for therapeutic applications .
The synthesis of Fmoc-pna-g(bhoc)-oh typically employs solid-phase synthesis techniques. Key steps include:
This method allows for efficient assembly of PNA oligomers with high purity and yield .
Fmoc-pna-g(bhoc)-oh has several applications in molecular biology and biotechnology, including:
The unique properties of PNAs make them valuable tools in both research and clinical settings .
Interaction studies involving Fmoc-pna-g(bhoc)-oh focus on its binding affinity and specificity towards complementary DNA or RNA sequences. These studies often utilize techniques such as:
These interactions highlight the compound's potential for precise targeting in therapeutic applications .
Several compounds share structural or functional similarities with Fmoc-pna-g(bhoc)-oh. Here are some notable examples:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
Fmoc-PNA-A(Bhoc)-OH | Similar PNA monomer with adenine base analogue | Specific for adenine interactions |
Fmoc-PNA-C(Bhoc)-OH | PNA monomer with cytosine base analogue | Tailored for cytosine interactions |
Fmoc-PNA-T(Bhoc)-OH | PNA monomer featuring thymine base analogue | Utilizes different protection strategies |
Boc-PNA-G(Bhoc)-OH | Alternative protection strategy using Boc instead of Fmoc | May require harsher cleavage conditions |
Fmoc-pna-g(bhoc)-oh stands out due to its milder synthesis conditions and enhanced solubility compared to other PNA monomers, making it particularly advantageous in sensitive applications .